Cephapirinbenzathin
Übersicht
Beschreibung
Cephapirin Benzathin ist ein Cephalosporin-Antibiotikum der ersten Generation, das üblicherweise unter dem Handelsnamen Cefadyl vermarktet wird. Es ist in injizierbaren Formulierungen erhältlich und wirkt gegen sowohl gramnegative als auch grampositive Organismen . Cephapirin Benzathin wird hauptsächlich in der Veterinärmedizin eingesetzt, insbesondere zur intramammären Infusion bei Milchkühen zur Behandlung von Mastitis .
Herstellungsmethoden
Cephapirin Benzathin wird aus 7-Aminocephalosporansäure (7-ACA) und 4-Pyridinthiolen synthetisiert. Das Verfahren beinhaltet die Umsetzung von Acetylbromid 7-ACA mit 4-Pyridinthiolen in Gegenwart einer organischen Base, um Cephapirinsäure zu erhalten. Diese wird dann mit Dibenzylethylendiaminacetat oder Dibenzylethylendiamin umgesetzt, um Cephapirin Benzathin zu bilden . Die Reaktionsbedingungen umfassen typischerweise Temperaturen zwischen 0 und 50 °C und Reaktionszeiten von 0,1 bis 20 Stunden .
Wissenschaftliche Forschungsanwendungen
Cephapirin Benzathin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zu Cephalosporin-Antibiotika verwendet.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Synthese der bakteriellen Zellwand und die Resistenzmechanismen.
Industrie: Wird bei der Entwicklung neuer Antibiotika-Formulierungen und -Verabreichungssysteme eingesetzt.
Wirkmechanismus
Die bakterizide Wirkung von Cephapirin Benzathin beruht auf der Hemmung der Zellwandsynthese. Es bindet an Penicillin-bindende Proteine (PBPs) an der bakteriellen Zellwand und verhindert die Vernetzung von Peptidoglykanketten, die für die Festigkeit und Steifigkeit der Zellwand unerlässlich ist . Dies führt zur Zelllyse und zum Tod der Bakterien. Cephapirin ist resistenter gegen Beta-Lactamase als Penicilline, wodurch es gegen Beta-Lactamase-produzierende Bakterien wirksam ist .
Wirkmechanismus
Target of Action
Cephapirin Benzathine primarily targets the Penicillin Binding Proteins (PBPs) located under the cell wall of susceptible bacteria . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the bactericidal action of Cephapirin Benzathine .
Mode of Action
Cephapirin Benzathine exerts its bactericidal action by inhibiting bacterial cell-wall synthesis . This inhibition is mediated by the drug’s binding to one or more PBPs . The binding of Cephapirin Benzathine to PBPs disrupts the process of cell wall synthesis, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Cephapirin Benzathine is the bacterial cell wall synthesis pathway . By binding to PBPs, Cephapirin Benzathine inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell wall instability and ultimately, bacterial cell death .
Pharmacokinetics
Cephapirin Benzathine exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is partly plasma-bound and is effective against both gram-negative and gram-positive organisms .
Result of Action
The primary result of Cephapirin Benzathine’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, the drug causes high osmotic pressure within the bacterial cell, leading to rupture of the cytoplasmic membrane . This results in the bactericidal (bacteria-killing) effect of the drug .
Action Environment
The action, efficacy, and stability of Cephapirin Benzathine can be influenced by various environmental factors. For instance, the drug is formulated with benzathine to provide long-acting therapy . .
Biochemische Analyse
Biochemical Properties
Cephapirin Benzathine exerts its effects by interacting with penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis . By binding to these PBPs, Cephapirin Benzathine inhibits cell wall synthesis, leading to bacterial cell death .
Cellular Effects
Cephapirin Benzathine has a significant impact on various types of cells, particularly bacterial cells. It is effective against gram-negative and gram-positive organisms . Its bactericidal activity results from the inhibition of cell wall synthesis, which leads to high osmotic pressure in the cell and ultimately causes rupture of the cytoplasmic membrane .
Molecular Mechanism
The molecular mechanism of action of Cephapirin Benzathine involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . This binding interaction disrupts the normal function of these proteins, leading to the death of the bacterial cell .
Temporal Effects in Laboratory Settings
Cephapirin Benzathine has been shown to be an effective prolonged therapy treatment for more than 25 years
Dosage Effects in Animal Models
In animal models, specifically cows, Cephapirin Benzathine is used for intramammary treatment of mastitis in dry and lactating cows in recommended doses of 200 to 300 mg/quarter . The benzathine salt is also used for intrauterine treatment of sub-acute and chronic endometritis at a recommended dose of 500 mg/cow .
Metabolic Pathways
The specific metabolic pathways that Cephapirin Benzathine is involved in are not clearly defined in the available literature. It is known that Cephapirin Benzathine is partly plasma-bound .
Vorbereitungsmethoden
Cephapirin benzathine is synthesized from 7-aminocephalosporanic acid (7-ACA) and 4-pyridinethiols. The process involves reacting acetyl bromide 7-ACA with 4-pyridinethiols in the presence of an organic alkali to obtain cephapirin acid. This is then reacted with dibenzylethylenediamine acetate or dibenzylethylenediamine to form cephapirin benzathine . The reaction conditions typically involve temperatures between 0 and 50°C and reaction times ranging from 0.1 to 20 hours .
Analyse Chemischer Reaktionen
Cephapirin Benzathin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Cephapirin kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können Cephapirin in seine entsprechenden Alkohole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Acylseitenkette auftreten, was zu verschiedenen Derivaten führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Alkohole und verschiedene substituierte Derivate .
Vergleich Mit ähnlichen Verbindungen
Cephapirin Benzathin wird mit anderen Cephalosporinen der ersten Generation verglichen, wie zum Beispiel:
Cephalothin: Ähnliches Wirkungsspektrum, aber weniger stabil in Gegenwart von Beta-Lactamasen.
Cefazolin: Hat eine längere Halbwertszeit und ist wirksamer gegen bestimmte grampositive Bakterien.
Cephradine: Ähnliche Aktivität, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.
Cephapirin Benzathin ist aufgrund seiner Formulierung zur intramammären Infusion einzigartig, da es eine verlängerte bakterizide Aktivität in der nicht-laktierenden Milchdrüse bietet .
Biologische Aktivität
Cephapirin benzathine is a first-generation cephalosporin antibiotic primarily used in veterinary medicine, particularly for the treatment of mastitis in dairy cows. Its biological activity is characterized by its broad-spectrum antibacterial effects, particularly against gram-positive bacteria. This article delves into the mechanisms of action, pharmacokinetics, efficacy in clinical settings, and relevant case studies.
Cephapirin benzathine functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to compromised cell wall integrity, resulting in bacterial lysis and death. The compound's low solubility in water allows for prolonged release and sustained therapeutic levels in the target tissues, particularly in the non-lactating mammary glands of cows .
Pharmacokinetics
The pharmacokinetic profile of cephapirin benzathine indicates that it is poorly absorbed when administered orally; however, its intramammary infusion results in effective concentrations within the mammary secretions. Studies have shown that cephapirin can be detected in mammary secretions for up to five weeks post-treatment, maintaining levels above the minimum inhibitory concentration (MIC) for significant durations .
Table 1: Pharmacokinetic Data of Cephapirin Benzathine
Parameter | Value |
---|---|
Molecular Formula | C₃₄H₃₄N₆O₁₂S₄ · C₁₆H₂₀N₂ |
Solubility | Practically insoluble in water |
Duration of Action | Up to 5 weeks |
Therapeutic Concentration | Above MIC for 4 weeks |
Efficacy and Clinical Applications
Cephapirin benzathine is primarily indicated for the treatment of mastitis caused by susceptible organisms such as Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains. The product "ToMORROW" is commonly used for intramammary infusion during the dry period of lactation .
Case Studies
- Treatment of Mastitis : A study evaluated the efficacy of a dry cow product containing 300 mg of cephapirin benzathine on pregnant Jersey heifers with experimentally induced Staphylococcus aureus mastitis. Results showed that cephapirin effectively eliminated infections and maintained therapeutic concentrations above MIC for up to four weeks post-treatment .
- Endometritis Management : In a field trial involving dairy cows diagnosed with clinical endometritis, treatment with 500 mg of cephapirin benzathine intrauterine significantly reduced the time to pregnancy compared to untreated controls, indicating its role in reproductive health management .
Safety Profile and Toxicology
Toxicological assessments indicate that while cephapirin benzathine is generally safe when used as directed, adverse effects such as vomiting and changes in body weight have been observed at higher doses in canine studies . Long-term studies have also noted reversible alterations to white blood cells and inflammation of blood vessels in treated animals .
Table 2: Summary of Toxicological Findings
Study Type | Observations |
---|---|
Acute Toxicity | Vomiting in dogs at high doses |
Subchronic Studies | Anemia and increased organ weights noted |
Reproductive Studies | No adverse effects on fetal development |
Eigenschaften
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHKOXGROZNHHG-RACYMRPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H54N8O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1087.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97468-37-6 | |
Record name | Cephapirin benzathine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097468376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEPHAPIRIN BENZATHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90G868409O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cephapirin benzathine exert its antibacterial effect?
A1: Cephapirin benzathine, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells, disrupting the transpeptidation process crucial for peptidoglycan cross-linking. This weakens the cell wall, ultimately leading to bacterial lysis and death.
Q2: What is the molecular formula and weight of cephapirin benzathine?
A2: Cephapirin benzathine has a molecular formula of C30H38N6O10S2 and a molecular weight of 698.8 g/mol. []
Q3: How does cephapirin benzathine perform in milk matrices?
A3: Studies indicate that whole milk or reconstituted whole milk can effectively substitute for raw bovine milk when assessing the solubility of cephapirin benzathine intended for intramammary administration. This is crucial as it offers a practical alternative to raw milk for solubility testing. []
Q4: Are there methods to reduce antibiotic residues in milk after cephapirin treatment?
A4: Research suggests that adding β-cyclodextrin (β–CD) to milk contaminated with cephapirin sodium or cephapirin benzathine can help reduce antibiotic residues. Optimized β-CD crystallization conditions led to reduced antibiotic concentrations in the supernatant, highlighting a potential method for residue reduction. []
Q5: How is cephapirin benzathine absorbed and distributed in dairy goats?
A5: Following intramammary administration in goats, cephapirin benzathine achieves a mean maximum plasma concentration (Cmax) of 0.073 μg/mL at approximately 7 hours post-administration. The area under the plasma concentration curve (AUClast) is 1.06 h × μg/mL, and the mean residence time until the final sampling point (MRTlast) is 13.55 hours. []
Q6: How do the pharmacokinetics of cephapirin benzathine and cloxacillin benzathine compare in goats?
A6: While both are formulated with benzathine salts, their pharmacokinetic profiles differ significantly. Cephapirin benzathine exhibits a shorter mean terminal half-life (T½) of 6.98 h compared to 77.45 h for cloxacillin benzathine. AUC and MRTlast also differ significantly between the two drugs. []
Q7: What is the efficacy of cephapirin benzathine in treating Staphylococcus aureus mastitis in dairy cows?
A7: Studies have shown varying efficacy of cephapirin benzathine against Staphylococcus aureus mastitis. While one study showed comparable cure rates to tilmicosin intramammary infusion, [] another found no significant improvement in cure rates when systemic oxytetracycline was added to cephapirin benzathine treatment. []
Q8: Can cephapirin benzathine be used to treat subclinical endometritis in buffaloes?
A8: Research indicates that a single intrauterine dose of cephapirin benzathine administered to buffaloes with subclinical endometritis at 40 days postpartum led to a higher recovery rate compared to untreated animals. Although bacterial clearance rates didn't differ significantly, treated animals experienced a shorter interval to conception, suggesting potential benefits for reproductive performance. []
Q9: How effective is cephapirin benzathine in treating subclinical mastitis in water buffaloes?
A9: A retrospective study found a 65.67% cure rate for subclinical mastitis in water buffaloes treated with various antibiotics, with cloxacillin benzathine demonstrating the highest efficacy (47.56%), followed by cephapirin benzathine (16.42%). [] This suggests cephapirin benzathine might be less effective than other treatment options for this condition.
Q10: How does cephapirin benzathine compare to other dry cow mastitis preparations?
A13: A large clinical trial comparing cephapirin benzathine (ToMORROW®) with ceftiofur hydrochloride (Spectramast DC) and penicillin G/dihydrostreptomycin (Quartermaster) found no significant differences in efficacy regarding quarter-level outcomes like the prevalence of intramammary infections post-calving, cure of pre-existing infections, prevention of new infections during the dry period, and risk for clinical mastitis. [, ]
Q11: Have there been studies on the systemic use of antibiotics for dry cow therapy?
A14: Research from the past explored systemic antibiotic treatments for mastitis. One study found that subcutaneous administration of norfloxacin nicotinate was more effective in eliminating Staphylococcus aureus intramammary infections in dry cows than intramuscular oxytetracycline or intramammary cephapirin benzathine. [] This highlights the evolution of dry cow therapy approaches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.